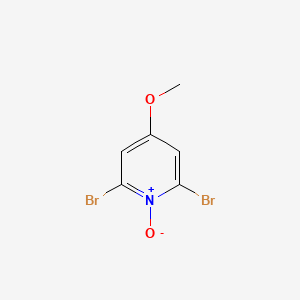

2,6-Dibromo-4-methoxypyridine-1-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

437710-07-1 |

|---|---|

Molecular Formula |

C6H5Br2NO2 |

Molecular Weight |

282.92 g/mol |

IUPAC Name |

2,6-dibromo-4-methoxy-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C6H5Br2NO2/c1-11-4-2-5(7)9(10)6(8)3-4/h2-3H,1H3 |

InChI Key |

LWBAMDVGNSEKCX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=[N+](C(=C1)Br)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dibromo 4 Methoxypyridine 1 Oxide

Strategies for Constructing the Pyridine (B92270) N-Oxide Scaffold

N-Oxidation of 2,6-Dibromo-4-methoxypyridine (B39753) Precursors

A logical and direct approach to the synthesis of 2,6-dibromo-4-methoxypyridine-1-oxide is the N-oxidation of the corresponding 2,6-dibromo-4-methoxypyridine. This method hinges on the availability of the substituted pyridine precursor, which can be synthesized from commercially available starting materials.

The synthesis of 2,6-dibromo-4-methoxypyridine has been reported via the reaction of 2,4,6-tribromopyridine (B1317647) with sodium methoxide (B1231860). chemicalbook.com This nucleophilic aromatic substitution reaction selectively replaces the bromine atom at the more activated C4 position with a methoxy (B1213986) group.

The direct oxidation of the nitrogen atom in a pyridine ring is a well-established transformation in organic synthesis. For halogenated pyridines, this reaction is influenced by the electronic nature of the substituents. The presence of electron-withdrawing groups, such as bromine, can decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing reaction conditions for N-oxidation to occur. researchgate.net Conversely, electron-donating groups like the methoxy group at the C4 position can enhance the electron density on the nitrogen atom, facilitating the oxidation process. thieme-connect.de

In the case of 2,6-dibromo-4-methoxypyridine, the deactivating inductive effect of the two bromine atoms is likely counteracted to some extent by the activating mesomeric effect of the 4-methoxy group. This electronic balance is a critical consideration when selecting the appropriate oxidizing agent and reaction conditions.

A variety of oxidizing agents are commonly employed for the N-oxidation of pyridines. The choice of reagent and conditions depends on the substrate's reactivity and the presence of other functional groups.

One of the most frequently used reagents is meta-chloroperoxybenzoic acid (m-CPBA). This peracid is known for its effectiveness in oxidizing a wide range of pyridines under relatively mild conditions. arkat-usa.org Another common and cost-effective method involves the use of hydrogen peroxide in acetic acid. This system generates peracetic acid in situ, which then acts as the oxidant. chemicalbook.com

For more challenging substrates, more potent oxidizing systems may be necessary. For instance, methyltrioxorhenium (MTO) has been utilized as a catalyst in conjunction with hydrogen peroxide for the N-oxidation of pyridines, often proving effective for less reactive substrates. tcichemicals.com

The following table summarizes common oxidizing agents and typical reaction conditions for the N-oxidation of pyridines, which could be adapted for 2,6-dibromo-4-methoxypyridine.

| Oxidizing Agent | Typical Solvent(s) | Typical Temperature | Reference(s) |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), Chloroform | 0 °C to room temperature | arkat-usa.org |

| Hydrogen peroxide / Acetic acid | Acetic acid, Water | Room temperature to reflux | chemicalbook.com |

| Methyltrioxorhenium (MTO) / Hydrogen peroxide | Dichloromethane, Acetonitrile | Room temperature | tcichemicals.com |

Halogenation of 4-Methoxypyridine (B45360) 1-Oxide Derivatives

An alternative synthetic route to this compound involves the initial synthesis of 4-methoxypyridine 1-oxide, followed by the regioselective bromination at the C2 and C6 positions. This approach leverages the directing effects of both the N-oxide and the methoxy substituents.

The precursor, 4-methoxypyridine 1-oxide, can be readily prepared by the N-oxidation of 4-methoxypyridine using standard procedures, such as treatment with hydrogen peroxide in acetic acid. chemicalbook.com

The bromination of pyridine N-oxides is a well-documented electrophilic aromatic substitution reaction. The N-oxide group strongly activates the pyridine ring towards electrophilic attack, primarily at the C2 and C4 positions. quimicaorganica.org In the case of 4-methoxypyridine 1-oxide, the C4 position is already substituted. Therefore, electrophilic attack is directed to the C2 and C6 positions.

The introduction of two bromine atoms at the C2 and C6 positions can be achieved through various brominating agents. A classic method involves heating pyridine-N-oxide with mercuric acetate (B1210297) in acetic acid, followed by treatment with bromine, which has been shown to produce a mixture of 2-bromo- and 2,6-dibromopyridine-N-oxide. researchgate.net

More modern and milder methods for the regioselective bromination of pyridine N-oxides have also been developed. For instance, the use of p-toluenesulfonic anhydride (B1165640) as an activator with tetrabutylammonium (B224687) bromide as the bromide source has been reported for the C2-bromination of fused pyridine N-oxides. tcichemicals.com While this method is specific for mono-bromination, it highlights the ongoing development of more controlled halogenation techniques.

The N-oxide functional group plays a crucial role in directing the regioselectivity of halogenation. The oxygen atom of the N-oxide can donate electron density into the pyridine ring through resonance, increasing the electron density at the C2, C4, and C6 positions. This makes these positions more susceptible to electrophilic attack. thieme-connect.de

In 4-methoxypyridine 1-oxide, the 4-methoxy group is also an activating, ortho-, para-directing group. The combined directing effects of the N-oxide and the 4-methoxy group strongly favor electrophilic substitution at the C2 and C6 positions. The introduction of the first bromine atom at either the C2 or C6 position will slightly deactivate the ring towards further substitution. However, the continued activating influence of the N-oxide and methoxy groups should still allow for the introduction of a second bromine atom at the remaining ortho position (C6 or C2, respectively) to yield the desired this compound.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the synthesis of “this compound” that strictly adheres to the specified outline. The synthetic pathways and methodologies detailed in the request—such as the direct functionalization of polyhalogenated pyridine N-oxides or advanced transformations for this specific compound—are not documented in published chemical synthesis literature.

The requested outline presumes the existence of established synthetic routes starting from pyridine N-oxide precursors. However, searches for these specific reactions and their optimization have yielded no direct results for this compound.

For instance:

There is no available literature describing the synthesis of a key potential precursor, 2,4,6-tribromopyridine-1-oxide , nor its subsequent reaction via Nucleophilic Aromatic Substitution (SNAr) to introduce a methoxy group.

While 2,6-Dibromopyridine 1-Oxide is a known compound, primarily used as an oxygen-transfer agent, methods for its sequential functionalization at the C-4 position to install a methoxy group are not reported. acs.org General C-H functionalization techniques described for pyridine N-oxides are not applicable for this specific transformation. chemrxiv.orgnih.gov

Consequently, constructing an article with detailed research findings, data tables, and optimization parameters as requested would require speculation beyond the scope of existing scientific evidence. To maintain scientific accuracy and avoid generating unsubstantiated information, this request cannot be fulfilled.

Optimization of Reaction Parameters and Yield for this compound Synthesis

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter that influences reaction rates, yields, and selectivity in both the formation of the pyridine precursor and its subsequent N-oxidation.

For the synthesis of the 2,6-Dibromo-4-methoxypyridine precursor via nucleophilic aromatic substitution (SNAr) of 2,4,6-tribromopyridine, a polar protic solvent like methanol (B129727) is highly effective. chemicalbook.com Polar solvents are generally beneficial for SNAr reactions as they can stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. libretexts.orgnih.gov The use of methanol specifically allows for the dissolution of the sodium methoxide nucleophile and the pyridine substrate, facilitating the reaction. chemicalbook.com

For the N-oxidation step, the solvent must be compatible with the strong oxidizing agents used and capable of dissolving the substituted pyridine substrate. In the classic method utilizing hydrogen peroxide, acetic acid often serves as the solvent, where it also reacts to form peracetic acid in situ, the primary oxidant. arkat-usa.org In modern catalytic systems, other solvents are preferred. Acetonitrile has proven to be an excellent choice for molybdenum-catalyzed N-oxidations, while dichloromethane is used for rhenium-catalyzed processes. arkat-usa.orgnih.gov The selection of an appropriate solvent is crucial for preventing the decomposition of the oxidant and avoiding unwanted side reactions.

Table 1: Influence of Solvent Properties on Synthetic Steps

| Synthetic Step | Solvent System | Solvent Type | Role of Solvent | Typical Outcome |

|---|---|---|---|---|

| Precursor Synthesis (SNAr) | Methanol | Polar Protic | Stabilizes charged intermediates; dissolves reactants. chemicalbook.comlibretexts.org | High yield (e.g., 80%) of 2,6-Dibromo-4-methoxypyridine. chemicalbook.com |

| N-Oxidation (Classical) | Acetic Acid / H₂O₂ | Polar Protic / Reagent | Acts as both solvent and reagent to form peracetic acid. arkat-usa.org | Effective conversion but requires elevated temperatures. bme.hu |

| N-Oxidation (Catalytic) | Acetonitrile or Dichloromethane | Polar Aprotic | Solubilizes substrate and catalyst; compatible with oxidants. arkat-usa.orgnih.gov | High yields under mild conditions (e.g., room temp). arkat-usa.org |

Temperature and Pressure Control in Synthetic Procedures

Precise control of temperature is essential for maximizing product yield and minimizing byproduct formation. The synthesis of the 2,6-Dibromo-4-methoxypyridine precursor from 2,4,6-tribromopyridine is typically conducted at the reflux temperature of methanol (approximately 65 °C at atmospheric pressure). chemicalbook.com This provides the necessary thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution. In contrast, related synthetic manipulations on brominated pyridine rings that involve organometallic intermediates, such as lithiation, require cryogenic temperatures as low as -78 °C to ensure stability and selectivity. chemicalbook.comarkat-usa.org

Temperature control is also vital during the N-oxidation stage. The reaction with hydrogen peroxide and acetic acid is exothermic and often requires careful temperature management, typically between 70-85 °C, to proceed efficiently without significant decomposition of the peroxide oxidant. bme.huorgsyn.org Studies in microreactors have demonstrated that temperature can be precisely optimized; for the N-oxidation of pyridine with H₂O₂/acetic acid, a temperature of 130 °C was found to give the highest conversion. bme.hu A significant advantage of modern catalytic methods, such as those using methyltrioxorhenium (MTO), is their ability to proceed efficiently at room temperature. arkat-usa.org For all the liquid-phase reactions described, the procedures are typically carried out at atmospheric pressure, obviating the need for specialized pressure equipment.

Table 2: Effect of Temperature on N-Oxidation of Pyridine with H₂O₂ in a Microreactor

| Temperature (°C) | Residence Time (min) | H₂O₂ Equivalents | Conversion (%) |

|---|---|---|---|

| 100 | 30 | 5 | < 90 |

| 130 | 30 | 5 | 91.5 |

| 150 | 30 | 5 | < 91.5 (decomposition observed) |

Data derived from a study on pyridine N-oxidation in a microreactor system. bme.hu

Catalyst Selection and Loading for Enhanced Synthesis

The strategic use of catalysts is primarily relevant to the N-oxidation step, as the synthesis of the 2,6-Dibromo-4-methoxypyridine precursor is a stoichiometric SNAr reaction that does not require a catalyst. chemicalbook.com

The N-oxidation of pyridines can be performed with stoichiometric oxidants like m-chloroperoxybenzoic acid (m-CPBA) or through the in-situ generation of peracetic acid from H₂O₂ and acetic acid. arkat-usa.org However, catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. Methyltrioxorhenium (MTO) is a highly effective catalyst for this transformation, activating hydrogen peroxide for the efficient transfer of an oxygen atom to the pyridine nitrogen. arkat-usa.org This system allows the reaction to proceed smoothly at room temperature with very low catalyst loadings, typically between 0.2-0.5 mol%. arkat-usa.org Other catalytic systems, such as those based on phosphomolybdic acid, have also been developed and demonstrate high efficacy, achieving excellent yields with catalyst loadings as low as 0.5 mol%. nih.gov The use of such catalysts represents a more sustainable and efficient approach compared to traditional stoichiometric methods.

Table 3: Comparison of Reagents and Catalysts for Pyridine N-Oxidation

| Method | Oxidizing Agent | Catalyst | Catalyst Loading | Temperature |

|---|---|---|---|---|

| Classical | H₂O₂ / Acetic Acid | None | N/A | 70-85 °C bme.huorgsyn.org |

| Peracid | m-CPBA | None | N/A | Room Temp - 40 °C arkat-usa.orgrsc.org |

| Rhenium-Catalyzed | H₂O₂ | Methyltrioxorhenium (MTO) | 0.2-0.5 mol% arkat-usa.org | Room Temp arkat-usa.org |

| Molybdenum-Catalyzed | H₂O₂ | Phosphomolybdic Acid | 0.5-1.0 mol% nih.gov | 50 °C nih.gov |

Reactivity and Reaction Mechanisms of 2,6 Dibromo 4 Methoxypyridine 1 Oxide

Reactivity Profile of the N-Oxide Moiety

The N-oxide functional group significantly influences the electronic properties of the pyridine (B92270) ring, enhancing its reactivity towards both electrophiles and nucleophiles compared to the parent pyridine.

N-Oxide as a Directing Group in Electrophilic Substitution (Theoretical Aspects)

The N-oxide group acts as a powerful activating and directing group in electrophilic aromatic substitution reactions. The oxygen atom, being electron-rich, can donate electron density to the pyridine ring through resonance. This donation increases the electron density at the C2, C4, and C6 positions, making the ring more susceptible to electrophilic attack.

N-Oxide as a Nucleophilic Activation Site

The oxygen atom of the N-oxide is a nucleophilic center and can react with various electrophilic reagents. This initial activation is a key step in many functionalization reactions of pyridine N-oxides. For instance, activation of the N-oxide with reagents like phosphorus oxychloride (POCl₃) or bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) facilitates nucleophilic attack on the pyridine ring, typically at the C2 and C6 positions. scripps.eduresearchgate.net In the case of 2,6-dibromo-4-methoxypyridine-1-oxide, these positions are blocked by bromine atoms. However, this activation can still be relevant for subsequent reactions or for reactions at other positions if the bromine atoms can act as leaving groups. The activation of the N-oxide makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack.

Deoxygenation Reactions of the N-Oxide

The removal of the oxygen atom from the N-oxide, or deoxygenation, is a common and synthetically useful reaction. This transformation restores the parent pyridine structure and is often performed after the N-oxide has been used to direct other functionalizations. A variety of reagents can effect the deoxygenation of pyridine N-oxides, and the choice of reagent often depends on the other functional groups present in the molecule.

Several methods for the deoxygenation of pyridine N-oxides are compatible with halogen substituents. These include palladium-catalyzed transfer oxidation using trialkylamines, which has been shown to tolerate a range of functional groups including halogens. thieme-connect.de Other methods involve the use of trivalent phosphorus compounds, such as PCl₃ or PPh₃, or reduction with samarium iodide. Visible light-mediated photoredox catalysis has also emerged as a mild and selective method for deoxygenation. nih.govacs.org

| Reagent/Conditions | Substrate Scope | Typical Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂/dppf, Et₃N, MeCN, 140-160 °C | Tolerates halogens, nitro, ester, carbonyl groups | High | thieme-connect.de |

| Visible light, photoredox catalyst, ethanol | Tolerates chloro, cyano, carbonyl, amide groups | High | nih.gov |

| Indium, pivaloyl chloride, room temp. | General for aza-aromatic N-oxides | High | acs.org |

| PCl₃ | Commonly used for various substituted pyridine N-oxides | Variable | nih.gov |

Reactivity of the Bromine Substituents at C2 and C6

The bromine atoms at the C2 and C6 positions of this compound are susceptible to two main types of reactions: nucleophilic displacement and metal-halogen exchange.

Nucleophilic Displacement of Bromine Atoms

The bromine atoms on the pyridine ring can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen, further enhanced by the N-oxide group, facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). The positions ortho (C2, C6) and para (C4) to the nitrogen are particularly activated for nucleophilic attack.

In this compound, both bromine atoms are in activated positions. Depending on the reaction conditions and the nucleophile used, either mono- or di-substitution can be achieved. Common nucleophiles used in such reactions include alkoxides, amines, and thiolates. The methoxy (B1213986) group at the C4 position can also influence the rate and regioselectivity of the substitution.

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a powerful method for the functionalization of aryl halides. wikipedia.org In this reaction, a halogen atom is exchanged for a metal, typically lithium or magnesium, to generate an organometallic intermediate. This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups.

For this compound, metal-halogen exchange can be performed selectively at one of the bromine atoms. The choice of organometallic reagent and reaction conditions is crucial for achieving high selectivity. For instance, the use of n-butyllithium or Grignard reagents can lead to the formation of a mono-lithiated or mono-magnesiated species. The resulting organometallic intermediate can then be quenched with various electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to introduce new substituents at the C2 or C6 position. The presence of the methoxy group and the N-oxide can influence the regioselectivity of the metal-halogen exchange.

A study on the closely related 2,5-dibromo-4-methoxypyridine (B2608117) demonstrated that treatment with n-BuLi followed by quenching with an electrophile can lead to functionalization at the 5-position. researchgate.netarkat-usa.org This suggests that for this compound, selective mono-functionalization via metal-halogen exchange is a feasible synthetic strategy.

| Organometallic Reagent | Electrophile | Product Type | Reference (Analogous Systems) |

|---|---|---|---|

| n-BuLi | DMF | Aldehyde | researchgate.netarkat-usa.org |

| n-BuLi | H₂O | Debromination | researchgate.netarkat-usa.org |

| i-PrMgCl | Aldehyde | Alcohol | nih.gov |

| n-BuLi | CO₂ | Carboxylic acid | wikipedia.org |

Cross-Coupling Reactivity of Aryl Bromides in the Pyridine System

The presence of two bromine atoms on the pyridine ring of this compound opens up possibilities for sequential or double cross-coupling reactions. The reactivity of these aryl bromides is influenced by the electron-withdrawing nature of the pyridine N-oxide, which can facilitate oxidative addition to the metal catalyst.

One of the most widely employed cross-coupling reactions for aryl bromides is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. For this compound, this reaction can be controlled to achieve either mono- or diarylation. The chemoselectivity towards mono-arylation can often be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. The use of bulky ligands on the palladium catalyst can also favor mono-substitution due to steric hindrance. researchgate.net

Other important cross-coupling reactions applicable to this system include the Stille coupling (with organotin reagents), the Sonogashira coupling (with terminal alkynes), the Heck coupling (with alkenes), and the Buchwald-Hartwig amination (with amines). The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations.

Below is an interactive data table summarizing various potential cross-coupling reactions of this compound with representative coupling partners.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Arylated pyridine-1-oxide |

| Stille | Organostannane | PdCl₂(PPh₃)₂ | - | Arylated pyridine-1-oxide |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Alkynylated pyridine-1-oxide |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | Alkenylated pyridine-1-oxide |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Aminated pyridine-1-oxide |

Chemical Transformations Involving the Methoxy Group at C4

The methoxy group at the C4 position is another key functional handle that can be manipulated to introduce further molecular diversity. Its reactivity is influenced by its electron-donating nature and its position on the pyridine ring.

Cleavage and Modification of the Methoxy Ether Linkage

The ether linkage of the methoxy group can be cleaved under various conditions to yield the corresponding 4-hydroxypyridine-1-oxide derivative. Common reagents for ether cleavage include strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids like boron tribromide (BBr₃). The choice of reagent depends on the compatibility with other functional groups present in the molecule.

Once cleaved, the resulting hydroxyl group can be further functionalized. For example, it can be re-alkylated with different alkyl halides to introduce new ether functionalities, acylated to form esters, or converted to a triflate for subsequent cross-coupling reactions.

Influence of Methoxy Group on Aromatic Ring Reactivity

The methoxy group is a strong electron-donating group, which has a significant impact on the reactivity of the pyridine ring. It increases the electron density of the aromatic system, particularly at the ortho and para positions. In the case of this compound, the C3 and C5 positions are ortho to the methoxy group. This increased nucleophilicity makes these positions more susceptible to electrophilic attack, provided that a sufficiently strong electrophile is used.

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcome of new transformations.

Elucidation of Reaction Pathways and Intermediates

The mechanisms of the cross-coupling reactions of this compound generally follow the well-established catalytic cycles for palladium-catalyzed reactions. For instance, the Suzuki-Miyaura coupling proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-determining step. The N-oxide functionality can influence the rate of this step through its electronic effects.

In transformations involving the methoxy group, the cleavage of the ether linkage typically proceeds via an SN2 or SN1-type mechanism, depending on the reagent and conditions. With strong acids like HBr, the reaction likely involves protonation of the ether oxygen followed by nucleophilic attack by the bromide ion.

Kinetic Studies of Reactivity and Selectivity

The selectivity for mono- versus di-substitution in cross-coupling reactions can be controlled by kinetic factors. By using a limited amount of the coupling partner and stopping the reaction at an appropriate time, it is often possible to isolate the mono-substituted product in good yield.

A comprehensive search of scientific literature and chemical databases has been conducted to gather specific information on the derivatization and functionalization chemistry of This compound .

Despite the common utility of modern cross-coupling reactions, it appears that specific applications of Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and regioselective C-H functionalization to This compound are not documented in readily available scientific literature. The search did not yield specific experimental examples, detailed research findings, or data that would be necessary to accurately and thoroughly populate the requested article structure.

Therefore, it is not possible to generate a scientifically accurate article with the required data tables and detailed findings as outlined in the prompt. The available information is insufficient to address the specific sections on the chemical derivatization of this particular compound.

Derivatization and Functionalization Chemistry of 2,6 Dibromo 4 Methoxypyridine 1 Oxide

Functionalization at the Pyridine (B92270) Core (beyond direct substituents)

Ring Expansion and Contraction Methodologies

Skeletal reorganization of the pyridine N-oxide core represents a powerful strategy for accessing novel heterocyclic systems. While specific examples involving 2,6-dibromo-4-methoxypyridine-1-oxide are not extensively documented, general methodologies applicable to pyridine N-oxides provide a framework for potential transformations.

Ring Expansion: Photochemical irradiation is a primary method for inducing ring expansion in pyridine N-oxides. Upon UV irradiation, aryl-substituted pyridine N-oxides can rearrange to form 1,3-oxazepine derivatives. acs.org This transformation is believed to proceed through an oxaziridine (B8769555) intermediate, which then undergoes valence tautomerism to the seven-membered oxazepine ring. The substitution pattern on the pyridine ring can influence the reaction's efficiency and regioselectivity. acs.org For this compound, such a reaction could theoretically yield a highly functionalized dibromo-methoxy-oxazepine.

Ring Contraction: Conversely, ring contraction reactions offer a pathway to five-membered heterocycles like pyrroles or pyrrolidines. Photolysis of pyridine N-oxides has been reported to yield 2-acylpyrroles, albeit often in low yields. researchgate.net This process is also proposed to involve an initial electrocyclization to an oxaziridine intermediate, which then undergoes a more complex rearrangement cascade. wur.nl More recent methodologies have demonstrated the photo-promoted ring contraction of pyridines (without the N-oxide) to pyrrolidine (B122466) derivatives using silylborane reagents. researchgate.net This suggests that a deoxygenation of the title compound followed by such a reaction could be a viable strategy.

| Transformation | Methodology | Typical Reagents/Conditions | Potential Product from Title Compound | Reference |

|---|---|---|---|---|

| Ring Expansion | Photochemical Rearrangement | UV Irradiation (e.g., 254 nm) in an inert solvent (e.g., Benzene) | Dibromo-methoxy-1,3-oxazepine | acs.org |

| Ring Contraction | Photochemical Rearrangement | UV Irradiation | Dibromo-methoxy-formylpyrrole | researchgate.net |

Transformations Involving the N-Oxide Functionality

The N-oxide moiety is a versatile functional group that significantly influences the reactivity of the pyridine ring and can itself be a site for further chemical modification.

The oxygen atom of the N-oxide is nucleophilic and can be readily alkylated to form N-alkoxypyridinium salts. researchgate.net This transformation is typically achieved by treating the N-oxide with a suitable alkylating agent, such as an alkyl halide or a more reactive alkyl trifluoromethanesulfonate (B1224126) (triflate). The formation of the N-alkoxypyridinium salt further activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions. These salts are stable, isolable intermediates that can be used in a variety of subsequent reactions. mdpi.comnih.gov

| Alkylating Agent (R-X) | Typical Conditions | Product Type | Reference |

|---|---|---|---|

| Alkyl Iodide (e.g., CH₃I) | Inert solvent (e.g., CH₂Cl₂, CH₃CN), room temperature | N-Alkoxypyridinium Iodide | researchgate.net |

| Alkyl Triflate (e.g., MeOTf) | Inert solvent (e.g., CH₂Cl₂), 0 °C to room temperature | N-Alkoxypyridinium Triflate | nih.gov |

| Trialkyloxonium Salt (e.g., Me₃OBF₄) | Inert solvent (e.g., CH₂Cl₂) | N-Alkoxypyridinium Tetrafluoroborate | scripps.edu |

Pyridine N-oxides are recognized as effective Lewis base organocatalysts. researchgate.netnih.gov Their utility stems from the ability of the nucleophilic N-oxide oxygen to coordinate to Lewis acidic species, thereby activating them for subsequent reactions. A prominent application is in the asymmetric allylation of aldehydes with allyltrichlorosilanes. nih.govresearchgate.net In this context, a chiral pyridine N-oxide catalyst activates the silicon center, facilitating the transfer of the allyl group to the aldehyde.

While this compound itself has not been specifically reported as a catalyst, related dihalogenated structures have shown utility in catalysis. For instance, 2,6-dichloropyridine (B45657) N-oxide serves as an effective hydrogen-atom-transfer (HAT) catalyst in photoredox systems for C-H functionalization. chemrxiv.orgchemrxiv.orgnih.gov The electron-withdrawing bromine atoms in the title compound would modulate its Lewis basicity, a key parameter for catalytic activity, potentially tuning its performance for specific applications.

| Reaction | Role of Pyridine N-Oxide | Substrates | Product | Reference |

|---|---|---|---|---|

| Asymmetric Allylation | Lewis Base Catalyst (activates SiCl₃) | Aldehyde, Allyltrichlorosilane | Homoallylic Alcohol | researchgate.netnih.gov |

| C-H Functionalization | Hydrogen-Atom-Transfer (HAT) Catalyst | Alkane, Radical Acceptor | Functionalized Alkane | chemrxiv.orgchemrxiv.org |

Derivatization of the Methoxy (B1213986) Group

The methoxy group at the C4 position is another key site for functionalization, primarily through cleavage to the corresponding hydroxyl group, which can then be used to construct more complex molecules.

The cleavage of the methyl C-O bond in aryl methyl ethers is a fundamental transformation. For an electron-deficient system like this compound, several robust methods are applicable. The choice of reagent is often dictated by the tolerance of other functional groups in the molecule.

Lewis Acids: Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving methyl ethers. chem-station.com It functions by coordinating to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. researchgate.netcommonorganicchemistry.com The reaction is typically performed at low temperatures in an inert solvent like dichloromethane (B109758).

Brønsted Acids: Concentrated hydrobromic acid (HBr) can also effect demethylation, usually at elevated temperatures. chem-station.com The mechanism involves protonation of the ether oxygen followed by an Sₙ2 attack by the bromide ion.

Nucleophilic Reagents: Strong nucleophiles, such as thiolates in a polar aprotic solvent, can also be employed for demethylation under basic conditions.

| Reagent | Typical Conditions | Mechanism Type | Key Considerations | Reference |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | Lewis Acid-Assisted Nucleophilic Attack | Highly effective but moisture-sensitive. | chem-station.comcommonorganicchemistry.com |

| Hydrobromic Acid (HBr) | Aqueous or in Acetic Acid, Reflux | Brønsted Acid-Catalyzed Sₙ2 | Harsh, high-temperature conditions. | chem-station.com |

| Alkyl Thiols (e.g., EtSH) + Base | DMF or NMP, High Temperature | Nucleophilic Displacement (Sₙ2) | Avoids strongly acidic conditions. | chem-station.com |

The generation of the 2,6-dibromo-4-hydroxypyridine-1-oxide intermediate via O-demethylation opens a gateway to the synthesis of more elaborate ether structures. The most direct method for this is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the newly formed hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form a nucleophilic pyridinoxide anion. This anion can then be reacted with a primary alkyl halide or tosylate in an Sₙ2 reaction to form a new C-O bond, thereby constructing a more complex ether. masterorganicchemistry.com This two-step sequence allows for the introduction of a wide variety of alkyl, allyl, or benzyl (B1604629) groups at the 4-position.

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | O-Demethylation | BBr₃ in CH₂Cl₂ | 2,6-Dibromo-4-hydroxypyridine-1-oxide | chem-station.com |

| 2 | Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 2,6-Dibromo-4-(alkoxy)pyridine-1-oxide | wikipedia.orgmasterorganicchemistry.com |

Despite a comprehensive search for scientific literature, a complete set of experimentally determined spectroscopic data for the chemical compound this compound could not be located. While information on related compounds, such as 2,6-Dibromo-4-methoxypyridine (B39753) and 4-methoxypyridine (B45360) N-oxide, is available, the specific analytical data required for a detailed characterization of the title compound, as outlined in the requested article structure, is not present in the public domain.

The generation of a scientifically accurate and thorough article on the advanced characterization techniques for this compound is contingent upon the availability of primary spectroscopic data from peer-reviewed scientific sources. This includes ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), Infrared (IR), Raman, and UV-Vis spectroscopy.

Without access to this foundational data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication by the scientific community are needed to provide the necessary data for a comprehensive analysis of this compound.

Therefore, the requested article focusing solely on the chemical compound “this compound” with the specified detailed outline and data tables cannot be generated at this time.

Advanced Characterization Techniques for 2,6 Dibromo 4 Methoxypyridine 1 Oxide

Spectroscopic Analysis Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the differentiation between molecules with the same nominal mass but different elemental formulas.

For 2,6-Dibromo-4-methoxypyridine-1-oxide, with a molecular formula of C₆H₅Br₂NO₂, HRMS provides a precise experimental mass that can be compared against the calculated theoretical mass. The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive M, M+2, and M+4 peak pattern, with relative intensities of approximately 1:2:1, serves as a clear diagnostic indicator for the presence of two bromine atoms in the molecule. By analyzing the exact mass of the monoisotopic peak (containing two ⁷⁹Br isotopes), the molecular formula can be confidently confirmed.

Table 1: HRMS Data for Molecular Formula Confirmation of C₆H₅Br₂NO₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅Br₂NO₂ |

| Calculated Monoisotopic Mass | 282.8745 u |

| Observed Mass (Hypothetical) | 282.8742 u |

| Mass Accuracy (Hypothetical) | < 5 ppm |

| Isotopic Pattern | Characteristic 1:2:1 for Br₂ |

Note: Observed mass and accuracy are hypothetical, representing typical values for HRMS analysis.

X-ray Crystallography and Solid-State Structural Elucidation

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the ultimate proof of structure by mapping the precise spatial arrangement of atoms in a crystalline solid. This technique is crucial for understanding the molecule's geometry, conformation, and the non-covalent interactions that dictate its packing in the solid state.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the unit cell, from which the positions of all non-hydrogen atoms can be determined.

While a specific crystal structure for this compound is not publicly available, analysis of similar substituted pyridine (B92270) N-oxides allows for predictions of its key structural features. The pyridine N-oxide ring is expected to be planar. The N-O bond length and the C-N-C bond angles within the ring would be of particular interest, as they are influenced by the electronic effects of the bromo and methoxy (B1213986) substituents. The precise bond lengths of C-Br, C-O, and the geometry of the methoxy group relative to the ring would be definitively established.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions, which are critical for determining the material's bulk properties. In the case of this compound, several types of non-covalent interactions are anticipated to play a significant role.

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic methods are essential for both assessing the purity of a synthesized compound and for its isolation from reaction mixtures and byproducts. The choice of technique depends on the compound's volatility, polarity, and stability.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds like this compound. Due to the polar N-oxide functional group, this compound is expected to be quite polar. Therefore, retention on standard reversed-phase columns (like C18) using highly aqueous mobile phases might be challenging, potentially leading to elution near the solvent front. chromforum.org

Alternative chromatographic modes may be more suitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for highly polar compounds, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent like acetonitrile. chromforum.org Method development would involve optimizing the mobile phase composition (e.g., buffer type and pH) to achieve good peak shape and resolution from any impurities. helixchrom.com

Table 2: Representative HPLC Method Parameters

| Parameter | Typical Conditions |

|---|---|

| Technique | Reversed-Phase HPLC or HILIC |

| Stationary Phase | C18 (for RP) or Bare Silica/Amide (for HILIC) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., formate (B1220265) or acetate) |

| Detection | UV-Vis (at a wavelength of maximum absorbance) |

Note: These are general conditions and would require optimization for this specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. The viability of GC-MS for this compound would depend on its thermal stability and volatility. Pyridine N-oxide itself can be analyzed by GC-MS. analytice.comnih.gov However, substituted pyridine N-oxides can sometimes be prone to thermal degradation in the hot GC injection port.

If the compound is sufficiently stable, the GC would separate it from any volatile impurities before it enters the mass spectrometer. The mass spectrometer would then fragment the molecule in a reproducible manner, generating a characteristic mass spectrum that serves as a "fingerprint" for identification. This fragmentation pattern can also provide structural information, complementing the data obtained from HRMS.

Computational and Theoretical Investigations of 2,6 Dibromo 4 Methoxypyridine 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 2,6-Dibromo-4-methoxypyridine-1-oxide, DFT calculations would be instrumental in predicting its three-dimensional geometry. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, DFT could elucidate the planarity of the pyridine (B92270) ring and the orientation of the methoxy (B1213986) group relative to the ring. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| N1-O1 | 1.285 | C2-N1-C6 | 120.5 |

| N1-C2 | 1.350 | O1-N1-C2 | 119.8 |

| C2-Br1 | 1.890 | N1-C2-C3 | 121.0 |

| C2-C3 | 1.395 | Br1-C2-C3 | 118.5 |

| C3-C4 | 1.390 | C2-C3-C4 | 118.0 |

| C4-O2 | 1.360 | C3-C4-C5 | 121.5 |

| O2-C7 | 1.430 | C4-O2-C7 | 117.5 |

| Note: The data in this table is illustrative and represents typical values for similar compounds. It is not based on actual calculations for this compound. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and properties, often considered the "gold standard" in computational chemistry.

For this compound, these high-accuracy calculations could be used to refine the results obtained from DFT. They are particularly useful for calculating properties where electron correlation effects are significant, such as reaction barrier heights or weak intermolecular interactions. However, these methods are computationally more demanding and are typically used for smaller systems or to benchmark the results from less expensive methods like DFT.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹³C and ¹H atoms in this compound can be performed. These predicted shifts are valuable for assigning the signals in experimental NMR spectra.

Similarly, the calculation of vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the N-O stretch, C-Br stretches, or ring deformation modes. This allows for a detailed assignment of the experimental vibrational spectra.

Hypothetical Predicted Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

| ~1600 | C=C stretch (aromatic ring) |

| ~1250 | N-O stretch |

| ~1050 | C-O stretch (methoxy) |

| ~650 | C-Br stretch |

| Note: This table contains representative frequencies for the functional groups present in the molecule and is for illustrative purposes only. |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to understand the physical movements and conformational preferences of molecules.

Conformational Analysis of the this compound Scaffold

Conformational analysis involves identifying the stable conformations (rotamers) of a molecule and their relative energies. For this compound, the primary focus of conformational analysis would be the rotation around the C4-O2 bond of the methoxy group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This would reveal the most stable orientation of the methyl group relative to the pyridine N-oxide ring and the energy barriers for rotation between different conformations.

Molecular Dynamics for Understanding Dynamic Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound, typically in a simulated solvent environment, would provide insights into its dynamic behavior. These simulations can reveal how the molecule interacts with its surroundings and how its conformation fluctuates over time at a given temperature. This information is particularly useful for understanding how the molecule might behave in a solution, which is relevant for many of its potential applications.

Electronic Structure Analysis

The electronic structure of a molecule governs its physical properties and chemical behavior. For this compound, the interplay between the electron-donating methoxy group, the electron-withdrawing bromine atoms, and the unique dipolar N-oxide functionality creates a complex electronic environment that can be dissected using various theoretical approaches.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

HOMO : Represents the outermost electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO : Represents the lowest energy site for accepting electrons. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to have significant contributions from the N-oxide oxygen and the electron-donating methoxy group, with electron density also distributed across the pyridine ring. The LUMO is anticipated to be distributed primarily over the pyridine ring, influenced by the electronegative bromine atoms and the positively charged nitrogen of the N-oxide group. Computational studies on analogous compounds like 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide have shown that the HOMO is typically localized on the N-oxide group and the ring, while the LUMO is centered on the ring system. researchgate.netresearchgate.net For the title compound, the electron-donating 4-methoxy group would raise the HOMO energy, enhancing its nucleophilic character, while the 2,6-dibromo substituents would lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

Illustrative FMO Data for this compound Note: The following data is hypothetical, based on typical values for similar heterocyclic compounds, and serves to illustrate the expected results from a Density Functional Theory (DFT) calculation.

| Molecular Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

| LUMO+1 | -0.52 | Pyridine Ring (π), Bromine (σ) | Site for electron acceptance |

| LUMO | -1.85 | Pyridine Ring (π*), N-O group | Electrophilic site |

| HOMO | -6.20 | N-O group (p-orbital), Methoxy O (p), Pyridine Ring (π) | Nucleophilic site |

| HOMO-1 | -7.15 | Pyridine Ring (π), Bromine (p-orbitals) | Site for electron donation |

| HOMO-LUMO Gap | 4.35 | - | Moderate kinetic stability |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. This analysis provides quantitative insights into charge distribution, hybridization, and stabilizing electron delocalization (donor-acceptor) interactions.

In this compound, NBO analysis would quantify several key electronic features:

Charge Distribution : It would calculate the natural atomic charges on each atom, revealing the polarity of bonds like C-Br, C-O, and the dipolar N-O bond. The oxygen of the N-oxide is expected to carry a significant negative charge, while the nitrogen and the attached carbons (C2, C6) would be relatively positive.

Bonding Character : The analysis describes the hybridization of the atoms and the composition of the bonding orbitals. The N-O bond in pyridine N-oxides is characterized as a coordinate covalent bond with significant ionic character.

Illustrative NBO Analysis Data for Key Interactions Note: This table presents hypothetical stabilization energy (E(2)) values to illustrate expected delocalization effects.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |

| LP (O of N-Oxide) | π* (N-C2, N-C6) | 45.5 | Strong π-donation, contributes to ring activation |

| LP (O of Methoxy) | π* (C3-C4, C4-C5) | 38.2 | Strong resonance donation from methoxy group |

| π (C3-C4) | π* (N-C2) | 18.9 | Intramolecular charge transfer within the π-system |

| LP (Br) | σ* (C2-N) | 2.5 | Weak hyperconjugation from bromine lone pair |

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map is expected to show:

A deep red region around the N-oxide oxygen atom, indicating this is the most electron-rich and nucleophilic site, making it a primary location for protonation and coordination to metal ions.

A moderately negative (yellow to orange) region around the methoxy oxygen.

Blue or positive regions around the hydrogen atoms of the methyl group.

The bromine atoms, despite being electronegative, often exhibit a region of positive potential on their outermost surface along the C-Br bond axis, known as a "sigma-hole," which can participate in halogen bonding.

The electrostatic potential of the pyridine ring will be complex, with the electron-donating methoxy group increasing electron density (making it more red/negative) and the electron-withdrawing bromine atoms and N-oxide group decreasing it (making it more blue/positive), especially at the carbon atoms attached to them.

Computational Studies on Reaction Mechanisms

Beyond static electronic properties, computational chemistry can be used to model the dynamic processes of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate energy barriers, and predict the most favorable reaction pathways.

To understand a chemical reaction, it is essential to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (energy barrier), which determines the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) at the bromine-substituted carbons, computational methods can be employed to:

Model Reactants and Products : Optimize the geometries of the starting materials and potential products.

Locate the Transition State : Use algorithms to find the saddle point on the potential energy surface corresponding to the TS. For an SNAr reaction, this would involve the formation of a Meisenheimer complex intermediate.

Calculate Activation Energy : Determine the energy barrier for the reaction. A lower barrier indicates a faster, more favorable reaction.

Computational studies on related systems have successfully used these methods to elucidate reaction mechanisms and explain experimental outcomes. rsc.org

When a reaction can yield multiple products, computational chemistry can predict the regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the product). This is achieved by comparing the activation energies for all possible pathways. The pathway with the lowest energy barrier will be the dominant one, leading to the major product.

For this compound, theoretical studies could predict:

Regioselectivity of Substitution : In a potential SNAr reaction, nucleophilic attack could theoretically occur at C2 or C6. While these positions are electronically activated by the N-oxide, they are also sterically hindered by the bromine atoms. Calculations of the activation energies for attack at these sites would clarify the preferred reaction pathway.

Competition between Functional Groups : Computational models could explore the relative reactivity of different sites on the molecule—for instance, whether a given reagent is more likely to react at the N-oxide oxygen, the pyridine ring, or displace a bromine atom. By comparing the energy barriers for each potential reaction, a prediction of the final product distribution can be made.

Role of 2,6 Dibromo 4 Methoxypyridine 1 Oxide As a Synthetic Intermediate

Building Blocks for Advanced Pyridine (B92270) Derivatives and Heterocycles

The strategic placement of functional groups in 2,6-Dibromo-4-methoxypyridine-1-oxide makes it an ideal precursor for a variety of more complex heterocyclic structures. The interplay between the N-oxide functionality and the halogen atoms allows for a stepwise and controlled diversification of the pyridine ring.

The pyridine N-oxide group serves a dual purpose: it activates the pyridine ring for certain transformations and can be readily removed to yield the corresponding pyridine. This N-oxide functionality enhances the reactivity of the pyridine ring, facilitating both electrophilic and nucleophilic substitution reactions. semanticscholar.orgresearchgate.net

The deoxygenation of pyridine N-oxides is a crucial step in many synthetic pathways. A variety of reagents can accomplish this transformation, with the choice of reagent often depending on the other functional groups present in the molecule to ensure chemoselectivity. For instance, photocatalytic methods using rhenium complexes have been shown to be effective for the deoxygenation of substituted pyridine N-oxides under mild conditions. nih.gov

The bromine atoms at the 2 and 6 positions are excellent leaving groups, enabling their replacement through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and other functional groups, leading to a diverse library of substituted pyridines. The N-oxide can be retained during these functionalization steps and removed at a later stage, providing a strategic advantage in multi-step syntheses.

While specific examples detailing the deoxygenation and functionalization of this compound are not extensively documented in publicly available literature, the general reactivity patterns of similar compounds, such as 2,6-dibromopyridine-N-oxide, suggest its high potential as an intermediate for preparing derivatives substituted at the 2, 4, and 6 positions. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Transformation | Reagents and Conditions (Illustrative) | Product Type |

|---|---|---|

| Deoxygenation | PCl₃, or photocatalyst with a sacrificial agent | 2,6-Dibromo-4-methoxypyridine (B39753) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2,6-Diaryl-4-methoxypyridine-1-oxide |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2,6-Dialkynyl-4-methoxypyridine-1-oxide |

This table represents potential reactions based on the known chemistry of pyridine N-oxides and halopyridines.

Fused pyridine heterocycles are of significant interest due to their prevalence in pharmaceuticals and functional materials. ias.ac.in The reactive sites on this compound offer opportunities for annulation reactions to construct fused ring systems. For instance, the bromine atoms can participate in intramolecular cyclization reactions with suitably positioned functional groups introduced at the 3 or 5 positions, or on substituents at the 2 or 6 positions.

General strategies for the synthesis of fused pyridines often involve the construction of a new ring onto a pre-existing pyridine core. ias.ac.in While direct examples utilizing this compound are scarce, its potential is evident. Functionalization of the bromine atoms followed by intramolecular reactions is a plausible route to various fused systems such as pyrido[1,2-a]indoles or other nitrogen-containing polycyclic aromatic compounds.

Ligand Synthesis in Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of ligands that can form stable and functional complexes with metal ions. Pyridine-based ligands are ubiquitous in this field, and this compound serves as a valuable scaffold for creating novel ligand architectures.

The N-oxide group itself is a good coordinating agent for a variety of metal ions. researchgate.net Furthermore, the bromine atoms can be replaced with other donor groups to create multidentate ligands. For example, substitution of the bromines with phosphine, carboxylate, or other heterocyclic moieties can lead to ligands with diverse coordination properties. researchgate.net The resulting ligands can then be used to form metal complexes with applications in catalysis, sensing, and materials science. researchgate.net

The electronic properties of a ligand are crucial in determining the characteristics of the resulting metal complex. The N-oxide group in this compound is an electron-donating group, which can influence the electron density at the metal center. The bromine atoms are electron-withdrawing, and their presence or replacement with other groups allows for the fine-tuning of the ligand's electronic and steric properties. This modulation is key to controlling the reactivity, stability, and photophysical properties of the metal complexes. researchgate.net

Scaffold for Materials Science Applications

The rigid and planar structure of the pyridine ring makes it an attractive building block for functional materials. While specific applications of this compound in materials science are not well-documented, its non-N-oxide counterpart, 2,6-Dibromo-4-methoxypyridine, is noted for its use in the production of specialty polymers and coatings. chemimpex.com It is plausible that the N-oxide derivative could also be incorporated into polymeric structures or organic electronic materials. The reactive bromine atoms provide handles for polymerization or for grafting onto surfaces, while the polar N-oxide group could influence the material's properties, such as solubility and intermolecular interactions.

Building Blocks for Oligomers and Polymers with Tailored Electronic Properties

The structural attributes of this compound make it a highly valuable monomer for the synthesis of oligomers and polymers. The two bromine atoms at the 2 and 6 positions serve as key functional handles for various cross-coupling reactions, a cornerstone of modern polymer chemistry. These reactions, such as Suzuki, Stille, and Sonogashira couplings, enable the systematic and controlled formation of carbon-carbon bonds, allowing for the creation of extended π-conjugated systems.

The presence of the methoxy (B1213986) group at the 4-position and the N-oxide function significantly influence the electronic nature of the pyridine ring. The methoxy group acts as an electron-donating group, increasing the electron density of the aromatic system. Conversely, the N-oxide group is electron-withdrawing, yet it can also participate in hydrogen bonding and coordination chemistry. This electronic push-pull character within the monomer unit can be strategically exploited to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers. The ability to modulate these frontier orbitals is critical for tailoring the electronic properties of the material, such as its conductivity, bandgap, and charge transport characteristics.

For instance, the non-oxidized precursor, 2,6-Dibromo-4-methoxypyridine, has been utilized as a reactant in the preparation of pyridine-pyridone alternate oligomers chemicalbook.com. This highlights the utility of the dibrominated pyridine core in forming oligomeric structures. The introduction of the N-oxide functionality in this compound would be expected to further modify the electronic landscape of such oligomers, potentially leading to materials with enhanced charge-transfer capabilities or altered photophysical properties.

While specific research detailing the polymerization of this compound is limited, the broader class of pyridine N-oxide-containing polymers has been explored. For example, helical π-conjugated polymers bearing pyridine N-oxide pendants have been synthesized. These materials exhibit unique chiral properties and catalytic activity, demonstrating that the incorporation of the pyridine N-oxide unit can impart sophisticated functionality to the polymer backbone.

The tailored electronic properties of polymers derived from this compound could find applications in various areas of organic electronics. The ability to control the bandgap through monomer design is a key factor in developing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Precursors for Optoelectronic Materials

The potential of this compound extends to its role as a precursor for optoelectronic materials. The inherent electronic characteristics of the molecule, combined with the potential for creating extended conjugated systems, are prerequisites for materials that interact with light.

The design of optoelectronic materials often relies on the creation of donor-acceptor architectures to facilitate charge separation and transport upon photoexcitation. The electronically ambiguous nature of the 4-methoxypyridine-1-oxide unit, with its electron-donating methoxy group and electron-withdrawing N-oxide, could be leveraged to create polymers with intramolecular charge-transfer characteristics.

While direct evidence for the application of this compound in optoelectronic devices is not yet prevalent in the literature, the foundational principles of materials design suggest its potential. The synthesis of conjugated polymers with tunable electronic properties is a critical step in the development of new optoelectronic materials. The versatility of this compound as a building block, with its reactive sites for polymerization and its electronically active core, positions it as a strong candidate for future research in this area.

The following table summarizes the key molecular features of this compound and their implications for the properties of resulting polymers:

| Molecular Feature | Implication for Polymer Properties |

| 2,6-Dibromo Substituents | Enables polymerization via cross-coupling reactions to form extended π-conjugated systems. |

| 4-Methoxy Group | Acts as an electron-donating group, influencing the HOMO energy level and solubility. |

| Pyridine N-oxide Moiety | Functions as an electron-withdrawing group and a site for coordination, affecting the LUMO energy level and intermolecular interactions. |

| Combined Electronic Effects | Allows for the fine-tuning of the polymer's electronic bandgap and charge transport properties. |

Future Research Directions and Unexplored Avenues for 2,6 Dibromo 4 Methoxypyridine 1 Oxide

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) N-oxides traditionally relies on the oxidation of the parent pyridine, often using reagents like peroxy acids (e.g., m-CPBA) or a mixture of hydrogen peroxide and acetic acid. arkat-usa.orggoogle.com While effective, these methods can present challenges related to safety, atom economy, and waste generation. Future research must prioritize the development of greener, more sustainable synthetic pathways to 2,6-Dibromo-4-methoxypyridine-1-oxide.

Key avenues for exploration include:

Catalytic Oxidation Systems: Moving beyond stoichiometric oxidants, research into catalytic systems offers significant advantages. Rhenium-based catalysts, for example, can facilitate the oxidation of tertiary nitrogen compounds using sodium percarbonate as an ideal oxygen source under mild conditions. organic-chemistry.org

Flow Chemistry: The use of packed-bed microreactors with catalysts like titanium silicalite (TS-1) and H₂O₂ represents a significant advance in safety and efficiency for N-oxide synthesis. organic-chemistry.org Such continuous flow processes could enable safer handling of potentially energetic intermediates and allow for precise control over reaction parameters, leading to higher yields and purity. organic-chemistry.org

Alternative Green Oxidants: Solid-state oxidants such as urea-hydrogen peroxide (UHP) are inexpensive, stable, and easy to handle, presenting a greener alternative for the oxidation of nitrogen heterocycles. organic-chemistry.orggoogle.com

Late-Stage N-Oxidation vs. Early-Stage Bromination: A comparative study of synthetic strategies is warranted. One route involves the N-oxidation of pre-synthesized 2,6-dibromo-4-methoxypyridine (B39753). An alternative, and potentially more sustainable, route would involve the early-stage N-oxidation of 4-methoxypyridine (B45360) followed by the development of a highly regioselective bromination method for the C2 and C6 positions.

| Synthetic Strategy | Key Reagents/Technology | Potential Advantages |

|---|---|---|

| Catalytic Oxidation | Rhenium catalysts with Sodium Percarbonate | High efficiency, mild reaction conditions, reduced waste. organic-chemistry.org |

| Continuous Flow Synthesis | Packed-bed microreactor with TS-1 catalyst and H₂O₂ | Enhanced safety, high efficiency, catalyst reusability, suitable for large-scale production. organic-chemistry.org |

| Solid-State Oxidation | Urea-Hydrogen Peroxide (UHP) | Inexpensive, stable, and easy-to-handle reagent, environmentally benign. organic-chemistry.orggoogle.com |

| Enzymatic Oxidation | Lipase–glucose oxidase systems | Extremely mild conditions, high selectivity, biodegradable catalysts. rsc.org |

Exploration of Unconventional Reactivity Profiles

The N-oxide moiety dramatically alters the electronic landscape of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack and enabling reactivity patterns not observed in the parent pyridine. nih.govsemanticscholar.orgresearchgate.net The presence of the bromine atoms provides leaving groups for substitution or sites for metal-halogen exchange, creating a platform for diverse functionalization.

Future research should focus on:

Directed C-H Functionalization: The N-oxide group is a powerful directing group, activating the C2 and C6 positions. While these positions are blocked by bromine atoms in the target molecule, this opens up avenues for regioselective C-H functionalization at the C3 and C5 positions. Palladium-catalyzed direct arylation and alkenylation, which are well-documented for other pyridine N-oxides, are unexplored for this specific scaffold. acs.orgresearchgate.netacs.org

Photoredox Catalysis: Pyridine N-oxides can serve as precursors to oxygen-centered radicals through hydrogen atom transfer (HAT) processes under photoredox conditions. acs.orgnih.gov Investigating this compound as a tunable HAT catalyst could unlock novel methods for aliphatic C-H functionalization.

Photoactivated Oxygen Transfer: Certain heteroaromatic N-oxides can be photoactivated to release atomic oxygen [O(³P)], a highly reactive species capable of mediating challenging oxidations such as arene C-H oxidation. nih.gov Exploring the photochemical properties of this compound could reveal its potential as a photoactivatable surrogate for reactive oxygen species.

Ring Transformation Reactions: Under thermal or photochemical conditions, substituted pyridine N-oxides can undergo complex rearrangements and electrocyclization reactions. thieme-connect.de The unique substitution pattern of this compound could lead to the formation of novel and complex heterocyclic frameworks.

| Reactivity Profile | Key Concept | Potential Outcome |

|---|---|---|

| Palladium-Catalyzed C-H Arylation/Alkenylation | N-oxide as directing group for C3/C5 functionalization | Synthesis of novel poly-substituted pyridine derivatives. acs.orgresearchgate.net |

| Photoredox-Mediated HAT | N-oxide as a precursor to oxygen-centered radicals | New catalytic methods for alkylation and heteroarylation of unactivated C-H bonds. acs.orgnih.gov |

| Photoinduced Oxygen-Atom Transfer | Photolytic N-O bond cleavage to release atomic oxygen | A new tool for selective C-H oxidation in complex molecules. nih.gov |

| [6π+2n] Electrocyclization | Thermal or photochemical rearrangement of the π-system | Access to complex, fused heterocyclic systems like indolizines or quinolizinones. thieme-connect.de |

Application in Catalysis and Method Development

The unique electronic and structural features of this compound suggest its potential utility in various catalytic applications.

Ligand in Organometallic Catalysis: Pyridine N-oxides are known to act as ligands for transition metals, coordinating through the oxygen atom. wikipedia.orgwikipedia.org The electronic properties of the ligand can be finely tuned by the substituents on the pyridine ring. The bromo- and methoxy- groups on this compound would modulate the Lewis basicity of the oxygen atom, and the bromine atoms could be replaced to introduce further coordinating groups, creating novel bidentate or pincer ligands.

Chiral Organocatalysis: Chiral pyridine N-oxides have emerged as powerful Lewis basic organocatalysts, capable of activating silicon-based reagents in a variety of asymmetric transformations. researchgate.netnih.gov While the target molecule is achiral, the development of synthetic routes to chiral derivatives (e.g., via atropisomerism by introducing bulky groups at C3 and C5) could yield a new class of organocatalysts.

Oxygen Transfer Agent: Heteroaromatic N-oxides are frequently used as mild and selective oxygen transfer agents (oxidants) in organic synthesis, for example, in the oxidation of alkynes. organic-chemistry.orgresearchgate.net The reactivity of this compound as an oxidant is completely unexplored. The electron-withdrawing bromine atoms are expected to enhance its oxidizing power compared to simpler alkoxy pyridine N-oxides, potentially enabling new types of oxidative transformations.

| Catalytic Application | Function of the Compound | Potential Reaction |

|---|---|---|

| Organometallic Ligand | Coordinates to a metal center via the N-oxide oxygen | Cross-coupling reactions (e.g., Suzuki, Heck), C-H activation. acs.org |

| Asymmetric Organocatalyst | Acts as a chiral Lewis base to activate electrophiles | Enantioselective allylation, propargylation, and ring-opening of meso-epoxides. nih.gov |

| Oxygen Transfer Agent | Serves as a terminal oxidant | Gold-catalyzed oxidation of alkynes, dioxygenation of ynamides. organic-chemistry.org |

Advanced Materials Science Applications

The rigid, planar structure of the pyridine ring, combined with its high dipole moment and multiple functionalization sites, makes this compound an attractive building block for advanced materials.

Conjugated Polymers: The two bromine atoms are ideal handles for cross-coupling polymerization reactions (e.g., Suzuki or Stille coupling). This could lead to the synthesis of novel conjugated polymers where the pyridine N-oxide unit is regularly incorporated into the polymer backbone. The high dipole moment and Lewis basicity of the N-oxide group would be expected to impart unique electronic, optical, and ion-sensing properties to these materials.

Organic Electronics: The significant dipole moment arising from the N⁺-O⁻ bond can influence molecular packing in the solid state and affect charge transport properties. nih.gov This makes the compound a candidate for incorporation into materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where such properties are crucial.

Covalent Organic Frameworks (COFs): The defined geometry and reactive handles (bromine atoms) make this molecule a promising building block for the bottom-up synthesis of crystalline, porous COFs. researchgate.net Pyridine N-oxide-based COFs could exhibit unique properties for gas storage, separation, or heterogeneous catalysis, with the N-oxide units providing specific sites for interaction with guest molecules or metal ions.

| Material Application | Key Structural Feature | Potential Property/Use |

|---|---|---|

| Conjugated Polymers | Two bromine atoms for cross-coupling polymerization | Materials for sensors, organic electronics, and stimuli-responsive systems. |

| Organic Electronics (OLEDs, OFETs) | High dipole moment of the N-oxide bond | Improved charge injection/transport, tunable emission properties. nih.gov |

| Covalent Organic Frameworks (COFs) | Rigid structure with defined vector for functionalization | Porous materials for gas storage, selective catalysis, and chemical sensing. researchgate.net |

In-depth Mechanistic Studies through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the fundamental reactivity of this compound is essential to unlock its full potential. A synergistic approach combining advanced spectroscopic and computational methods will be crucial.

Spectroscopic Analysis: In-situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide real-time information on the formation of intermediates and products. For reactions involving radical species, Electron Paramagnetic Resonance (EPR) spectroscopy will be indispensable.

Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding electronic structure. worldscientific.com For this compound, DFT can be used to:

Calculate the energies of reaction pathways for proposed C-H functionalization or cycloaddition reactions to determine the most favorable routes. acs.org

Model transition states to understand the origins of regioselectivity.

Analyze the N-O bond dissociation enthalpy to predict its efficacy as an oxygen transfer agent or HAT precursor. nih.gov

Kinetic Studies: Detailed kinetic analysis of catalytic reactions involving this compound can help elucidate the rate-determining step and provide crucial insights into the reaction mechanism, distinguishing between different proposed catalytic cycles. rsc.org

| Technique | Application to this compound | Insight Gained |

|---|---|---|